

Commercial suppliers of 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$

Cat. No.: B565128

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Technical Guide: 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$, a crucial isotopically labeled internal standard for the quantitative analysis of nonylphenols. Nonylphenols are compounds of significant environmental and health interest due to their prevalence and endocrine-disrupting properties. Accurate quantification is paramount, and the use of a stable isotope-labeled standard like 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$ is the gold standard for achieving this through isotope dilution mass spectrometry.

Commercial Availability

4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$ is available from several specialized chemical suppliers. The offerings vary in format, concentration, and quantity, catering to diverse laboratory needs. Below is a summary of commercially available options.

Supplier	Product Name	CAS Number	Format	Concentration	Quantity/Size	Purity
MedChem Express	4-(3,6-Dimethylhept-3-yl)phenol- ¹³ C ₆	1173020-38-6	Solid	-	Inquire	High Purity
LGC Standards	4-(3',6'-Dimethyl-3'-heptyl)phenol- ¹³ C ₆	1173020-38-6	Solid	-	0.5 mg, 1 mg, 5 mg	High Purity
Sigma-Aldrich	4-(3,6-Dimethyl-3-heptyl)phenol-ring- ¹³ C ₆ solution	1173020-38-6	Solution in Acetone	10 µg/mL	1 mL	Analytical Standard
ESSLAB (distributor for Chiron)	4-(3,6-Dimethyl-3-heptyl)phenol- ¹³ C ₆	1173020-38-6	Solution in Acetone	100 µg/mL	1 mL	High Purity
WITEGA Laboratoire	4-(3,6-Dimethyl-3-heptyl)phenol- ¹³ C ₆	1173020-38-6	Inquire	-	Inquire	High Purity
Cambridge Isotope Laboratories, Inc.	4-(1,3-Dimethyl-1-ethylpentyl)phenol (ring- ¹³ C ₆ , 99%)	N/A	Solution in Methanol	100 µg/mL	1.2 mL	>98% Chemical, 99% Isotopic

Core Application: Isotope Dilution Analysis

4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$ serves as an ideal internal standard for the quantification of 4-nonylphenol and its isomers in complex matrices such as environmental water, soil, and food samples.[1][2][3] Its chemical structure is a specific isomer of nonylphenol, ensuring similar behavior during sample extraction, derivatization, and chromatographic analysis.[4] Because it is labeled with six ^{13}C atoms on the phenol ring, it is distinguishable from the native analyte by mass spectrometry.[1][5]

The isotope dilution method involves adding a known amount of the $^{13}\text{C}_6$ -labeled standard to a sample prior to any processing steps.[6] The ratio of the native analyte to the labeled standard is then measured by a mass spectrometer. Since the standard and analyte experience the same losses during sample preparation, this ratio remains constant, allowing for highly accurate and precise quantification, correcting for matrix effects and variations in extraction recovery.[7]

Experimental Protocol: Analysis of Nonylphenols in Water Samples by SPME-GC-MS

The following is a representative protocol synthesized from established methodologies for the analysis of nonylphenols in environmental water samples using 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$ as an internal standard.[1][8]

1. Sample Preparation and Spiking

- Collect water samples in amber glass bottles to prevent photodegradation.
- Filter the water sample (e.g., 500 mL) through a glass fiber filter (e.g., 0.7 μm) to remove suspended solids.
- Add a known concentration of 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$ solution to the filtered water sample. A typical spiking level is 100 ng/L.
- Thoroughly mix the sample to ensure homogeneity.

2. Solid-Phase Microextraction (SPME)

- Place the spiked water sample in a suitable vial with a magnetic stir bar.
- Expose a polydimethylsiloxane (PDMS) or similar SPME fiber to the headspace or directly immerse it in the sample.
- Stir the sample at a constant rate (e.g., 600 rpm) for a defined period (e.g., 45 minutes) at a controlled temperature (e.g., 60°C) to allow for the adsorption of analytes onto the fiber.

3. Derivatization (Optional but Recommended for GC)

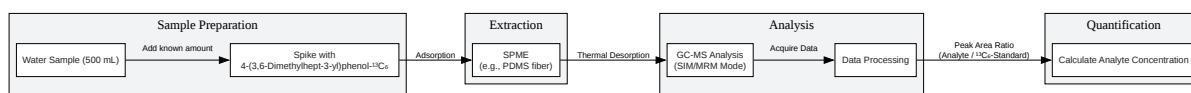
- To improve the volatility and chromatographic peak shape of nonylphenols, derivatization can be performed. This can be done post-extraction.
- A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- The silylated derivatives are more amenable to GC analysis.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

- Injection: Thermally desorb the analytes from the SPME fiber in the heated GC injection port (e.g., 250°C) in splitless mode.[9]
- GC Column: Use a low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[2][9]
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 60°C, hold for 1 min), ramps up to a high temperature (e.g., 10°C/min to 300°C), and holds for a few minutes to ensure elution of all compounds.[7]
- Mass Spectrometer: Operate the MS in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[2][9]
 - Monitored Ions (for silylated compounds):
 - Native Nonylphenol Isomers: Monitor characteristic fragment ions.

- 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$: Monitor the corresponding ^{13}C -labeled fragment ions (e.g., for the molecular ion, the mass will be 6 units higher than the native compound). For example, for 4-n-NP RING- $^{13}\text{C}_6$, monitor m/z 113 and 226.[2]
- Quantification: Calculate the concentration of native nonylphenol in the original sample by comparing the peak area ratio of the native analyte to the $^{13}\text{C}_6$ -labeled internal standard against a calibration curve.

Experimental Workflow Diagram

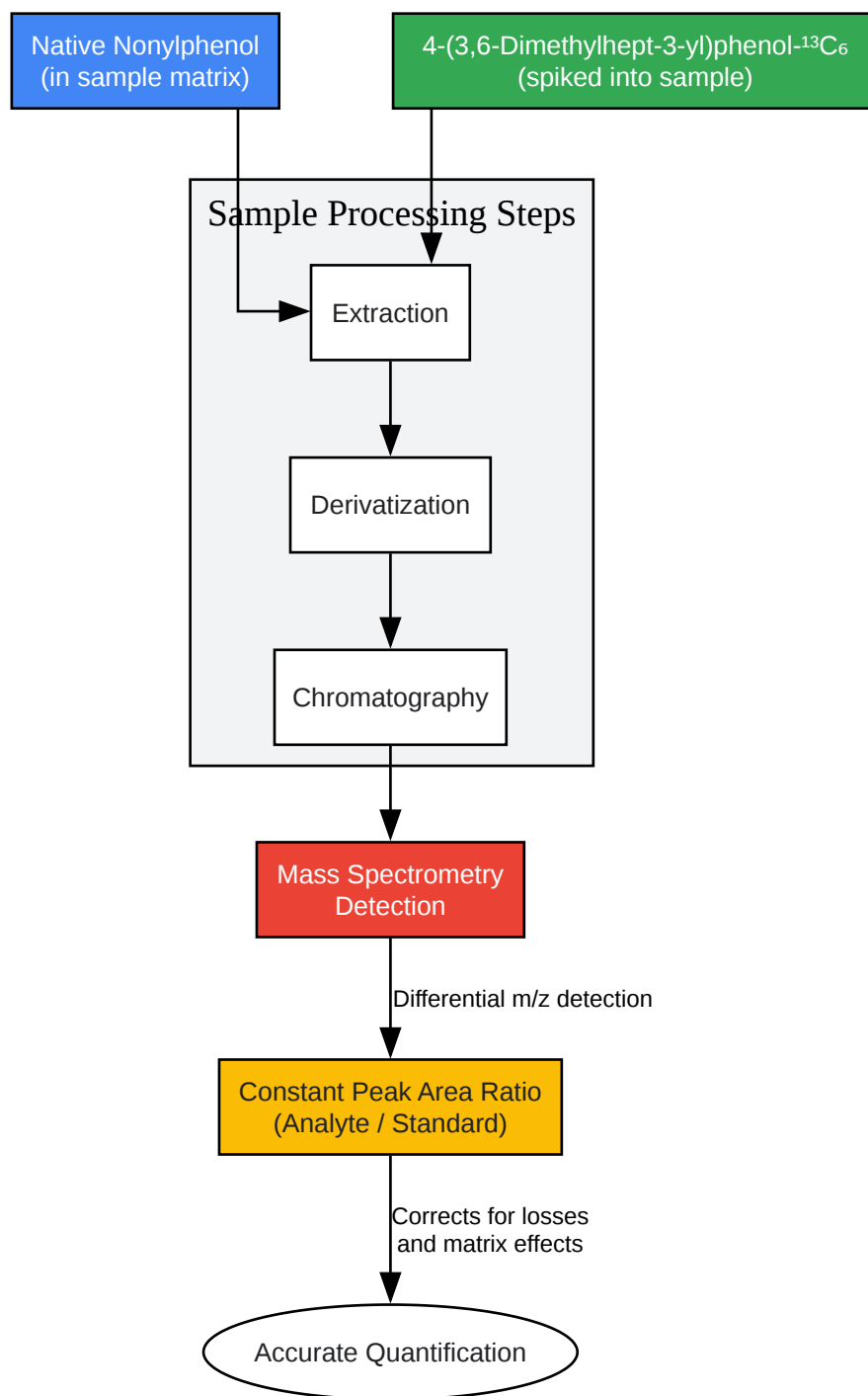


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Caption: Isotope dilution workflow for nonylphenol analysis.

Signaling Pathways and Logical Relationships

The primary role of 4-(3,6-Dimethylhept-3-yl)phenol- $^{13}\text{C}_6$ is not in biological signaling but in analytical chemistry to ensure data integrity. The logical relationship underpinning its use is that of a chemically identical but mass-shifted tracer.



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Caption: Principle of isotope dilution using a labeled standard.

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- To cite this document: BenchChem. [Commercial suppliers of 4-(3,6-Dimethylhept-3-yl)phenol-13C6]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565128#commercial-suppliers-of-4-3-6-dimethylhept-3-yl-phenol-13c6]

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